Tantalum(5+) oxalate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

31791-37-4 |

|---|---|

Molecular Formula |

C10O20Ta2 |

Molecular Weight |

801.99 g/mol |

IUPAC Name |

oxalate;tantalum(5+) |

InChI |

InChI=1S/5C2H2O4.2Ta/c5*3-1(4)2(5)6;;/h5*(H,3,4)(H,5,6);;/q;;;;;2*+5/p-10 |

InChI Key |

OSYUGTCJVMTNTO-UHFFFAOYSA-D |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ta+5].[Ta+5] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ta+5].[Ta+5] |

Other CAS No. |

31791-37-4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Elusive Structure of Tantalum(V) Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tantalum(V) oxalate, a key precursor in the synthesis of various tantalum-containing materials, presents a fascinating case study in coordination chemistry. While widely utilized, its definitive chemical structure remains a subject of investigation, with no publicly available single-crystal X-ray diffraction data to date. This guide provides a comprehensive overview of the current understanding of Tantalum(V) oxalate, including its likely coordination environment, synthesis, and physicochemical properties, based on available scientific literature and chemical database information.

Chemical Identity and Physicochemical Properties

Tantalum(V) oxalate is a coordination complex formed between the tantalum(V) ion (Ta⁵⁺) and oxalate anions (C₂O₄²⁻). While its exact solid-state structure is not well-documented, it is often represented by the chemical formula Ta₂(C₁₀O₂₀) , suggesting a dimeric structure with five oxalate ligands per two tantalum atoms.[1][2] It is typically available as a white powder or as a concentrated aqueous solution.

Table 1: Physicochemical Properties of Tantalum(V) Oxalate

| Property | Value | Reference |

| Chemical Formula | Ta₂(C₁₀O₂₀) | [1][2] |

| Molecular Weight | 881.9 g/mol | Calculated |

| Appearance | White powder | [1] |

| Solubility | Soluble in water, often supplied as an aqueous solution.[3][4] | |

| Decomposition | Converts to tantalum(V) oxide (Ta₂O₅) upon heating.[1] |

The Chemical Structure: A Coordination Complex

In the absence of a definitive crystal structure, the chemical structure of Tantalum(V) oxalate is best understood through the principles of coordination chemistry. The oxalate anion is a classic bidentate ligand, meaning it binds to the central metal ion through two of its oxygen atoms, forming a stable five-membered chelate ring.

Given the +5 oxidation state of tantalum, a common coordination number is 6, resulting in an octahedral geometry. A plausible and commonly encountered coordination complex for a metal in a +5 oxidation state with oxalate is a tris(oxalato) metalate(V) anion. In the case of tantalum, this would be the tris(oxalato)tantalate(V) anion, [Ta(C₂O₄)₃]⁻ . The charge of this complex anion would be balanced by a suitable counter-ion, which is often an alkali metal or ammonium cation in solution.

For a neutral dimeric species with the formula Ta₂(C₂O₄)₅, a structure involving bridging oxalate ligands connecting two tantalum centers is likely. Each tantalum atom could still maintain a coordination number of 6, with a combination of bidentate and bridging oxalate ligands.

Visualizing the Coordination Environment

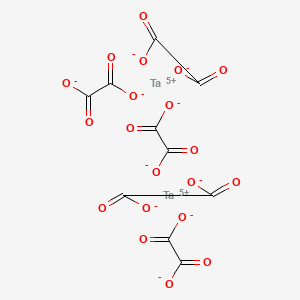

The following diagram illustrates the proposed structure of the tris(oxalato)tantalate(V) anion, a likely species present in solutions of Tantalum(V) oxalate.

Caption: Proposed structure of the tris(oxalato)tantalate(V) anion.

Experimental Protocols: Synthesis of Tantalum(V) Oxalate

The synthesis of Tantalum(V) oxalate typically involves the reaction of a tantalum(V) precursor, most commonly freshly precipitated tantalum hydroxide (Ta(OH)₅) or tantalum pentoxide (Ta₂O₅), with oxalic acid.[4][5] The reactivity of tantalum oxide with oxalic acid is highly dependent on the nature of the oxide; freshly precipitated, hydrated tantalum oxide is significantly more reactive than its aged or calcined counterparts.[5]

General Synthesis from Tantalum Hydroxide

The following is a generalized experimental protocol based on patent literature for the production of a concentrated aqueous solution of Tantalum(V) oxalate.[4]

Experimental Workflow

Caption: General workflow for the synthesis of Tantalum(V) oxalate solution.

Detailed Methodology:

-

Precipitation of Tantalum Hydroxide: A soluble tantalum(V) salt, such as tantalum(V) fluoride (TaF₅), is dissolved in water. Tantalum hydroxide is then precipitated by the addition of a base, for example, aqueous ammonia. It is crucial to use the freshly precipitated hydroxide for the subsequent step.

-

Filtration and Washing: The precipitated tantalum hydroxide is filtered and washed thoroughly with deionized water to remove any soluble impurities, particularly residual fluoride ions if TaF₅ is used as the precursor.

-

Reaction with Oxalic Acid: The washed and dewatered tantalum hydroxide filter cake is mixed with solid oxalic acid dihydrate (H₂C₂O₄·2H₂O). A typical ratio is approximately 2 parts by weight of oxalic acid dihydrate to 1 part by weight of the tantalum pentoxide equivalent in the hydroxide cake.[4] The mixture will gradually liquefy as the reaction proceeds, forming a slurry. Gentle warming can facilitate the conversion.

-

Equilibration and Separation: The resulting solution is allowed to equilibrate for a period to ensure complete reaction and dissolution. Any unreacted solids can be removed by filtration or decantation to yield a clear, concentrated aqueous solution of Tantalum(V) oxalate.

Spectroscopic Characterization

While a definitive crystal structure is lacking, spectroscopic techniques can provide valuable insights into the coordination environment of Tantalum(V) in the oxalate complex.

-

Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to the vibrations of the oxalate ligand. The positions and number of the C=O and C-O stretching bands can provide information on the coordination mode of the oxalate (e.g., bidentate vs. bridging).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹⁸¹Ta NMR is challenging due to its large quadrupole moment, ¹³C NMR of the oxalate ligand could provide information about the symmetry of the complex in solution.[6][7]

Applications in Research and Development

Tantalum(V) oxalate serves as a valuable precursor in materials science and drug development for several reasons:

-

Synthesis of Tantalum-Containing Nanomaterials: It is used in the preparation of tantalum oxide (Ta₂O₅) nanoparticles and thin films, which have applications in electronics, catalysis, and biocompatible coatings.[3] The oxalate complex can be decomposed at relatively low temperatures to yield the oxide.

-

Doping of Materials: The aqueous solubility of Tantalum(V) oxalate makes it a convenient source for doping other materials with tantalum to modify their properties.

-

Pharmaceutical Research: Tantalum-based materials are being explored for biomedical applications due to their biocompatibility and radio-opacity. Tantalum(V) oxalate can serve as a starting material for the synthesis of novel tantalum-containing drug delivery systems or contrast agents.

References

- 1. americanelements.com [americanelements.com]

- 2. Tantalum OxalateCAS #: 31791-37-4 [eforu-chemical.com]

- 3. Tantalum Oxalate | Lorad Chemical Corporation [loradchemical.com]

- 4. US3523128A - Production of concentrated aqueous tantalum oxalate solution - Google Patents [patents.google.com]

- 5. Tantalum(5+) oxalate | 31791-37-4 | Benchchem [benchchem.com]

- 6. 17O Solid-State NMR Studies of Ta2O5 Nanorods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Tantalum(V) Oxalate (CAS: 31791-37-4) for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Properties, and Applications in Advanced Materials and Nanomedicine

Introduction

Tantalum(V) oxalate (CAS number 31791-37-4), with the chemical formula Ta₂(C₂O₄)₅, is a key precursor material in the synthesis of high-purity tantalum pentoxide (Ta₂O₅). Its utility spans from the fabrication of advanced electroceramics and catalysts to the burgeoning field of nanomedicine, where it serves as a foundational component for the development of innovative diagnostic and therapeutic agents. This technical guide provides a comprehensive overview of Tantalum(V) oxalate, focusing on its chemical and physical properties, detailed synthesis protocols, and its pivotal role in the generation of tantalum-based nanomaterials for research and drug development.

Physicochemical Properties

Quantitative data on the physicochemical properties of solid Tantalum(V) oxalate are not extensively reported in publicly available literature. However, it is primarily utilized in the form of an aqueous solution. The solid form is generally described as a white powder. A notable discrepancy exists in solubility descriptions, with the powder form cited as "highly insoluble in water," while it is most commonly supplied and used as a "completely clear, water-based solution".[1][2] This suggests that the dissolution likely involves the formation of a stable oxalato-tantalate complex in water.

| Property | Data | Reference(s) |

| CAS Number | 31791-37-4 | [3] |

| Molecular Formula | C₁₀O₂₀Ta₂ | [3] |

| Molecular Weight | 801.99 g/mol | [3] |

| Appearance | White powder | [4] |

| Solubility (Powder) | Reportedly highly insoluble in water. | [1] |

| Solubility (Solution) | Available as a clear, water-based solution without the addition of organic solvents, with a tantalum content of around 12%.[2] | [2] |

| Thermal Decomposition | Converts to tantalum pentoxide (Ta₂O₅) upon heating (calcination). | [1] |

Synthesis and Preparation

The synthesis of Tantalum(V) oxalate solution is a critical step for its application as a precursor. A well-documented method involves the reaction of tantalum hydroxide with oxalic acid.

Experimental Protocol: Synthesis of Concentrated Aqueous Tantalum Oxalate Solution

This protocol is adapted from a patented method for producing a stable, concentrated aqueous solution of Tantalum(V) oxalate from a tantalum hydrate precursor.

Materials:

-

Tantalum hydrate (Ta(OH)₅) filter cake

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

Procedure:

-

Precipitation of Tantalum Hydrate: Tantalum is precipitated as tantalum hydroxide (Ta(OH)₅) from a tantalum fluoride solution by ammoniation to a final pH of approximately 7.8 to 8.2.

-

Washing: The precipitated tantalum hydrate is thoroughly washed with deionized water to remove fluoride ions. The washing process is continued until the precipitate no longer settles readily, indicating a negative fluoride ion content.

-

Conversion to Tantalum Oxalate: The relatively dry filter cake of tantalum hydrate is mixed with dry oxalic acid dihydrate. The recommended ratio is approximately 2 parts by weight of oxalic acid dihydrate to 1 part by weight of the Ta₂O₅ equivalent present in the hydrate.

-

Reaction: The mixture, initially a paste, will gradually become a more fluid slurry upon stirring. Gentle warming can facilitate the conversion.

-

Equilibration and Clarification: The resulting tantalum oxalate solution is allowed to equilibrate for a few days. Cooling the solution to approximately 10°C can help crystallize any excess oxalic acid or undissolved starting material.

-

Filtration: The clear, concentrated tantalum oxalate solution is then separated from any solid residues by filtration.

Applications

The primary application of Tantalum(V) oxalate is as a precursor for the synthesis of high-purity tantalum pentoxide (Ta₂O₅), a material with significant technological importance.

Precursor for Tantalum Pentoxide (Ta₂O₅)

Tantalum(V) oxalate readily decomposes upon heating (calcination) to form tantalum pentoxide. The properties of the resulting Ta₂O₅, such as particle size, surface area, and crystallinity, are highly dependent on the calcination conditions.

Experimental Protocol: Calcination of Tantalum(V) Oxalate to Ta₂O₅

Materials:

-

Tantalum(V) oxalate solution or dried powder

Procedure:

-

Drying (if starting from solution): The aqueous Tantalum(V) oxalate solution is first evaporated to dryness to obtain the solid precursor.

-

Calcination: The dried Tantalum(V) oxalate powder is placed in a suitable crucible (e.g., alumina) and heated in a furnace.

-

Temperature Profile: A controlled heating ramp is applied. While specific conditions for the oxalate precursor are not widely detailed, studies on similar tantalum precursors to Ta₂O₅ nanoparticles suggest calcination temperatures in the range of 650°C to 800°C. For instance, calcination at 750°C for 4 hours has been shown to produce crystalline Ta₂O₅ nanoparticles.[3]

-

Atmosphere: The calcination is typically performed in an air or oxygen atmosphere to ensure complete combustion of the oxalate and formation of the oxide.

-

Cooling: After the desired calcination time, the furnace is cooled down to room temperature, and the resulting Ta₂O₅ powder is collected.

The resulting high-purity Ta₂O₅ finds applications in:

-

Electroceramics: As a high-dielectric constant material in capacitors.[2]

-

Catalysis: As a catalyst or catalyst support due to its chemical inertness and stability.[2]

-

Optical Coatings: Due to its high refractive index and low absorption.

Nanomaterials for Biomedical Applications

While Tantalum(V) oxalate itself does not have direct applications in drug development, the Ta₂O₅ nanoparticles derived from it are of significant interest to researchers and drug development professionals.

4.2.1 Tantalum Oxide Nanoparticles in Cancer Therapy and Imaging

Tantalum's high atomic number (Z=73) makes Ta₂O₅ nanoparticles effective radiosensitizers, enhancing the efficacy of radiotherapy.[5][6] These nanoparticles can also be engineered as drug delivery vehicles.

-

Radiosensitization: Ta₂O₅ nanoparticles can enhance the local dose of radiation in tumors, leading to increased DNA damage in cancer cells upon X-ray irradiation.[5]

-

Drug Delivery: Mesoporous Ta₂O₅ nanoparticles can be loaded with chemotherapeutic agents, such as doxorubicin, for targeted delivery to tumor sites. The drug release can be designed to be pH-responsive, releasing the payload in the acidic tumor microenvironment.[5]

-

Medical Imaging: Due to their high X-ray attenuation, Ta₂O₅ nanoparticles are being explored as contrast agents for computed tomography (CT).[7]

The development of such nanoparticle-based systems represents a promising strategy for synergistic chemoradiotherapy with reduced systemic toxicity.[5]

Visualizations

Experimental Workflow: From Tantalum(V) Oxalate to Biomedical Application

Caption: Workflow for the synthesis of drug-loaded Ta₂O₅ nanoparticles from Tantalum(V) oxalate.

Logical Relationship: Role in Nanomedicine

Caption: Relationship between Tantalum(V) oxalate and its role in nanomedicine.

Conclusion

Tantalum(V) oxalate serves as a vital and versatile precursor in materials science and nanotechnology. For researchers, scientists, and drug development professionals, its primary significance lies in its ability to be converted into high-purity tantalum pentoxide nanoparticles. These nanoparticles exhibit properties that make them highly promising candidates for advanced cancer therapies, including targeted drug delivery and enhanced radiotherapy. While further research is needed to fully elucidate the quantitative properties of Tantalum(V) oxalate itself, its role as a foundational building block for the next generation of theranostic nanomaterials is well-established. The experimental protocols and workflows outlined in this guide provide a solid basis for the synthesis and application of this important compound in cutting-edge research.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102294211B - Preparation method for TaOx@Ta2O5 core-shell nanometer particle - Google Patents [patents.google.com]

- 3. Advancements in tantalum based nanoparticles for integrated imaging and photothermal therapy in cancer management - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05732E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Drug-Loaded Mesoporous Tantalum Oxide Nanoparticles for Enhanced Synergetic Chemoradiotherapy with Reduced Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | PDF or Rental [articles.researchsolutions.com]

- 7. Porous tantalum and tantalum oxide nanoparticles for regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Tantalum(5+) oxalate in water and other solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Tantalum(V) oxalate. It addresses the conflicting information often encountered regarding this compound's solubility by distinguishing between the simple salt and its aqueous complex. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and a logical visualization of the dissolution process.

Executive Summary

The solubility of Tantalum(V) oxalate is highly dependent on its chemical form. While the simple salt, Tantalum(V) oxalate, is consistently reported as highly insoluble in water, a stable and highly soluble aqueous complex can be formed by reacting freshly precipitated tantalum hydroxide (hydrated tantalum pentoxide) with an excess of oxalic acid. This guide will refer to this soluble form as the "tantalum oxalate complex." This complex is the basis for commercially available tantalum oxalate solutions and is a key precursor in the synthesis of various tantalum-based materials. The stability of this complex is pH-dependent, favoring acidic conditions. Information on its solubility in organic solvents is limited, but related tantalum compounds suggest some solubility in polar organic solvents may be possible, though hydrolysis can be a competing reaction.

Solubility Data

The solubility of Tantalum(V) oxalate is best understood by considering its two primary forms.

-

Simple Tantalum(V) Oxalate: This form is a powder and is considered to have negligible solubility in water. Multiple chemical suppliers describe it as "highly insoluble in water"[1].

-

Tantalum Oxalate Complex: This is a water-soluble species formed in the presence of excess oxalic acid. It is the form present in commercially available "tantalum oxalate solutions."

The quantitative solubility data for the tantalum oxalate complex in aqueous solutions is summarized in the table below.

| Parameter | Value | Solvent | Temperature | Source |

| Qualitative Solubility | Water Soluble | Aqueous | Ambient | [2] |

| Quantitative Solubility | 25% w/w | Water | 20°C | [3] |

| Tantalum Content | 12% | Water (organic solvent-free) | Ambient | [4] |

| Ta₂O₅ Content | 150 - 200 g/L | Aqueous Solution | Ambient | Lorad Chemical Corp. |

Solubility in Other Solvents:

-

Acidic Solutions: The tantalum oxalate complex is stable in acidic solutions. The process of its formation involves the use of excess oxalic acid, resulting in an acidic solution.

-

Basic Solutions: While direct solubility data in alkaline solutions is scarce, the chemistry of metal oxalate complexes suggests that the tantalum oxalate complex is likely to be unstable in basic conditions. The addition of a base would likely lead to the precipitation of tantalum hydroxide (hydrated tantalum pentoxide), as the oxalate ligands are displaced. The recovery of tantalum from alkaline solutions often involves precipitation[6][7].

Experimental Protocols

Synthesis of Soluble Tantalum Oxalate Complex Solution

This protocol is adapted from the methodology described in U.S. Patent 3,523,128. It outlines the formation of a concentrated aqueous solution of tantalum oxalate from a tantalum fluoride starting material.

Objective: To prepare a water-soluble tantalum oxalate complex.

Materials:

-

Tantalum fluoride (e.g., in the form of H₂TaF₇) solution

-

Ammonium hydroxide (NH₄OH) solution

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Filter paper and funnel

-

Beakers and stirring apparatus

-

Heating mantle or water bath

Procedure:

-

Precipitation of Tantalum Hydroxide:

-

Start with a solution of tantalum fluoride.

-

Slowly add this solution to an ammonium hydroxide solution with constant stirring to precipitate tantalum hydroxide, Ta(OH)₅ (also represented as hydrated Ta₂O₅). Maintain ammoniacal conditions throughout the precipitation. The temperature should be kept below 70°C.

-

-

Washing the Precipitate:

-

Filter the tantalum hydroxide precipitate.

-

Wash the filter cake thoroughly with deionized water to remove any entrained fluoride ions.

-

-

Formation of the Tantalum Oxalate Complex:

-

Transfer the washed tantalum hydroxide filter cake to a beaker.

-

Add dry oxalic acid dihydrate. A recommended ratio is approximately 2 parts by weight of oxalic acid dihydrate to 1 part by weight of the Ta₂O₅ equivalent in the hydroxide precipitate.

-

The resulting paste will gradually become a stirrable slurry.

-

-

Dissolution and Equilibration:

-

Gently heat the slurry. For example, raise the temperature by approximately 15°C per hour until the solution becomes clear, indicating the complete reaction of the tantalum hydroxide. Avoid temperatures above 70°C.

-

Cool the resulting tantalum oxalate solution to around 17-20°C and let it equilibrate for 24-48 hours. This step helps to crystallize any excess, unreacted oxalic acid.

-

-

Final Filtration:

-

Filter the cooled solution to remove any solid impurities or crystallized oxalic acid. The filtrate is the concentrated aqueous solution of the tantalum oxalate complex.

-

General Protocol for Gravimetric Solubility Determination

This is a general procedure for determining the solubility of a stable, soluble complex like the tantalum oxalate complex in a given solvent (e.g., water).

Objective: To quantitatively determine the solubility of a pre-prepared tantalum oxalate complex.

Materials:

-

Pre-synthesized solid tantalum oxalate complex (if available) or a concentrated solution of known concentration.

-

The solvent of interest (e.g., deionized water, ethanol).

-

Thermostatic shaker or water bath.

-

Analytical balance.

-

Drying oven.

-

Filtration apparatus (e.g., syringe filters with appropriate membrane).

-

Pre-weighed weighing dishes or vials.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid tantalum oxalate complex to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Filtration:

-

Allow the mixture to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the undissolved solid) using a calibrated pipette.

-

Filter the collected supernatant through a syringe filter to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry weighing dish.

-

Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the tantalum oxalate complex (e.g., 60-80°C).

-

Heat until a constant weight of the dry residue is achieved. This may require several cycles of heating, cooling in a desiccator, and weighing.

-

-

Calculation of Solubility:

-

The solubility (in g/L or g/100 mL) can be calculated from the mass of the dried residue and the initial volume of the saturated solution that was evaporated.

-

Visualization of Dissolution Workflow

The following diagram illustrates the logical workflow for the formation of the soluble tantalum oxalate complex from an insoluble tantalum precursor.

Caption: Workflow for the formation of soluble tantalum oxalate complex.

References

- 1. americanelements.com [americanelements.com]

- 2. Tantalum and Niobium Oxalates for Electroceramics | TANiOBIS GmbH [taniobis.com]

- 3. noahchemicals.com [noahchemicals.com]

- 4. Tantalum Oxalate Solution - TANiOBIS GmbH [taniobis.com]

- 5. Tantalum(V) ethoxide - Wikipedia [en.wikipedia.org]

- 6. escholarship.org [escholarship.org]

- 7. Tantalum recovery from alkaline leachates based on magnesium hexatantalate intermediate precipitate - PMC [pmc.ncbi.nlm.nih.gov]

Coordination Chemistry of Tantalum(V) Oxalate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum, a group 5 transition metal, exhibits a rich and diverse coordination chemistry, with its +5 oxidation state being the most stable and common. Among the various ligands that form stable complexes with Tantalum(V), the oxalate dianion (C₂O₄²⁻) plays a significant role due to its versatile coordination modes and its ability to form robust, often anionic, complex species. These Tantalum(V) oxalate complexes are of considerable interest, primarily as versatile molecular precursors for the synthesis of complex mixed-metal oxides with tailored properties. The thermal decomposition of these well-defined molecular structures allows for precise control over the stoichiometry and homogeneity of the resulting oxide materials.

This technical guide provides a comprehensive overview of the coordination chemistry of Tantalum(V) oxalate complexes, covering their synthesis, structural diversity, spectroscopic characterization, reactivity, and potential applications. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area. While direct applications in drug development are still emerging, the biocompatibility of tantalum oxides makes the study of their precursors relevant for biomedical materials science.

Synthesis of Tantalum(V) Oxalate Complexes

The synthesis of Tantalum(V) oxalate complexes typically involves the use of an aqueous solution of an (oxalato)tantalate(V) species as the primary source of the complex anion. The final structure of the isolated complex is highly dependent on the reaction conditions, particularly the solvent system and the nature of the cation used for crystallization.

The coordination sphere around the Tantalum(V) center is notably influenced by the solvent. For instance, the presence of alcohols such as ethanol or methanol in the reaction mixture can lead to the incorporation of ethoxy ([Ta(OC₂H₅)(C₂O₄)₃]²⁻) or methoxy ([Ta(OCH₃)(C₂O₄)₃]²⁻) groups, respectively, into the final complex anion[1][2]. In purely aqueous media, hydroxo-complexes like [Ta(OH)(C₂O₄)₃]²⁻ can be formed[2].

A general synthetic workflow is depicted below:

Caption: Generalized workflow for the synthesis of heterometallic Tantalum(V) oxalate complexes.

Experimental Protocols

General Protocol for the Synthesis of a Heterometallic Tantalum(V) Oxalate Complex (e.g., [M(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O where M = Fe, Co) [1]

-

Preparation of the (Oxalato)tantalate(V) Solution:

-

Begin with a freshly prepared tantalum hydrate (Ta(OH)₅), which can be obtained by the hydrolysis of TaF₅.

-

Dissolve the tantalum hydrate in an aqueous solution of oxalic acid. A typical ratio is approximately 2 parts by weight of oxalic acid dihydrate per part of Ta₂O₅ equivalent in the hydrate[3].

-

The mixture is typically stirred, and gentle warming can be applied to facilitate the conversion to the tantalum oxalate solution. It is crucial to avoid high temperatures (above 70°C) to prevent the formation of refractory tantalum species[3].

-

-

Preparation of the Cation Solution:

-

In a separate vessel, prepare a solution of the desired metal salt (e.g., FeCl₂ or CoCl₂) and the chelating ligand (e.g., 1,10-phenanthroline) in a suitable solvent, often an ethanol-water mixture. The stoichiometry is typically 1:3 (metal:ligand).

-

-

Complex Formation and Crystallization:

-

Slowly add the (oxalato)tantalate(V) solution to the solution containing the metal-ligand cation.

-

The resulting mixture is stirred for a period, and then allowed to stand for crystallization to occur. Slow evaporation of the solvent at room temperature often yields single crystals suitable for X-ray diffraction.

-

-

Isolation and Characterization:

-

The crystalline product is isolated by filtration, washed with a small amount of cold solvent, and dried in air.

-

The obtained compounds are then characterized by methods such as IR spectroscopy, single-crystal X-ray diffraction, and thermal analysis (TG/DTA).

-

Structural Characterization and Data

Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structures of Tantalum(V) oxalate complexes. These studies have revealed a fascinating structural diversity, with the coordination number of the Tantalum(V) ion varying based on the stoichiometry and the presence of other ligands.

Commonly observed coordination environments include:

-

Octa-coordination: In complexes such as [Ta(C₂O₄)₄]³⁻, the tantalum atom is coordinated to eight oxygen atoms from four bidentate oxalate groups. The coordination polyhedron can be described as approximating a triangular dodecahedron[4].

-

Hepta-coordination: In the presence of other coordinating species derived from the solvent, hepta-coordinate complexes are frequently formed. In anions like [Ta(OH)(C₂O₄)₃]²⁻, [Ta(OC₂H₅)(C₂O₄)₃]²⁻, and [Ta(OCH₃)(C₂O₄)₃]²⁻, the tantalum center is coordinated to six oxygen atoms from three bidentate oxalate ligands and one oxygen atom from the additional ligand (OH, OC₂H₅, or OCH₃)[2]. The resulting coordination polyhedron is often a distorted pentagonal bipyramid.

Caption: Coordination modes of Tantalum(V) in oxalate complexes.

The structural architecture is also significantly influenced by the counter-cations and solvent molecules, which can direct diverse hydrogen bonding patterns, leading to one-, two-, or three-dimensional supramolecular networks[2].

Table 1: Representative Tantalum(V) Oxalate Complex Anions and Their Structural Features

| Complex Anion Formula | Additional Ligand | Tantalum(V) C.N. | Coordination Polyhedron | Reference |

| [Ta(C₂O₄)₄]³⁻ | None | 8 | Triangular Dodecahedron | [4] |

| [Ta(OH)(C₂O₄)₃]²⁻ | OH⁻ | 7 | Distorted Pentagonal Bipyramid | [2] |

| [Ta(OC₂H₅)(C₂O₄)₃]²⁻ | OC₂H₅⁻ | 7 | Distorted Pentagonal Bipyramid | [1][2] |

| [Ta(OCH₃)(C₂O₄)₃]²⁻ | OCH₃⁻ | 7 | Distorted Pentagonal Bipyramid | [2] |

| [TaO(C₂O₄)₃]³⁻ | O²⁻ | 7 | Distorted Pentagonal Bipyramid | [4] |

Table 2: Selected Bond Lengths for Tantalum(V) Oxalate Complexes Note: Specific bond length data is often presented in the crystallographic information files (CIFs) of published structures and may require accessing specialized databases. The data below is illustrative of typical ranges.

| Complex Anion | Bond Type | Bond Length (Å) - Typical Range | Reference |

| [Ta(OC₂H₅)(C₂O₄)₃]²⁻ | Ta-O (oxalate) | 2.05 - 2.15 | [1] |

| Ta-O (ethoxy) | ~1.90 | [1] | |

| [TaO(C₂O₄)₃]³⁻ | Ta-O (oxalate) | 2.00 - 2.20 | [4] |

| Ta=O (oxo) | ~1.75 | [4] |

Spectroscopic and Thermal Analysis

Infrared (IR) Spectroscopy is a powerful tool for confirming the coordination of the oxalate ligand. The spectra of these complexes typically show strong absorption bands corresponding to the C=O and C-O stretching vibrations of the oxalate group. The positions of these bands can provide insights into the coordination mode of the oxalate ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tantalum complexes presents challenges. The most abundant isotope, ¹⁸¹Ta (99.988% natural abundance), has a very large nuclear quadrupole moment, which leads to extremely broad NMR signals, making solution-state characterization difficult[5][6]. While specialized solid-state NMR techniques, particularly ¹⁷O NMR, have been applied to study tantalum oxides, their application to these specific coordination complexes is not widely reported[5].

Thermal Analysis (TGA/DTA) is crucial for understanding the decomposition of these complexes and their potential as precursors for mixed-metal oxides. The thermal decomposition of heterometallic complexes, such as [Fe(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O, upon heating to high temperatures (800–1200 °C) in air, leads to the formation of well-defined mixed-metal oxides like FeTaO₄[1]. Similarly, the cobalt analogue yields mixed oxides such as Co₄Ta₂O₉ and CoTa₂O₆[1]. This precursor-to-material conversion is a key application of this class of compounds.

Caption: Logical diagram of the thermal conversion of a precursor complex to a mixed-metal oxide.

Reactivity and Applications

The primary and most explored application of Tantalum(V) oxalate complexes is their use as single-source molecular precursors for mixed-metal oxides [1][2]. This approach offers significant advantages over traditional solid-state synthesis methods, including lower synthesis temperatures and higher product homogeneity, as the constituent metals are mixed at the molecular level. The resulting mixed-metal oxides have potential applications in catalysis, electronics, and as pigment materials.

While the direct use of Tantalum(V) oxalate complexes in drug development is not yet established, the field of tantalum-based materials for biomedical applications is growing. Mesoporous tantalum oxide nanoparticles, for example, are being investigated as radiosensitizers and drug delivery vehicles for cancer therapy[7]. The fundamental understanding of tantalum coordination chemistry, as provided by the study of oxalate and other complexes, is essential for the rational design of such advanced materials. The controlled hydrolysis of tantalum alkoxides and other precursors, which can be modified with chelating agents like oxalates, is a key step in producing these biocompatible oxide materials.

Conclusion

The coordination chemistry of Tantalum(V) with oxalate is characterized by the formation of stable anionic complexes with versatile structural motifs, primarily dictated by the reaction solvent. These complexes, particularly the hepta- and octa-coordinate anions, serve as excellent, well-defined building blocks for constructing intricate supramolecular assemblies and, more importantly, as high-purity single-source precursors for the synthesis of complex functional oxide materials. While direct pharmacological applications remain a future prospect, the foundational knowledge gained from studying these systems is invaluable for the broader development of tantalum-based materials for technological and biomedical applications. Further research into their solution behavior and reactivity could open new avenues for their use in materials science and beyond.

References

- 1. New Fe–Ta and Co–Ta oxalate complexes: structural characterization and thermal behaviour – formation of mixed-metal oxides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A series of compounds containing various (oxalato)tantalate(v) complex anions – synthesis, properties and the mixed-metal oxide formation via thermal decomposition - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. US3523128A - Production of concentrated aqueous tantalum oxalate solution - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 17O Solid-State NMR Studies of Ta2O5 Nanorods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Periodic Table: Tantalum NMR [imserc.northwestern.edu]

- 7. americanelements.com [americanelements.com]

In-Depth Technical Guide: Synthesis of Tantalum Oxalic Precursor from Tantalum Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of a tantalum oxalic precursor, a critical step in the development of various tantalum-based materials. The following sections outline the experimental protocol for converting tantalum oxide (Ta₂O₅) into a soluble organometallic complex, facilitating further chemical transformations.

Experimental Protocol: Conversion of Tantalum Oxide to Tantalum Oxalic Precursor

The synthesis of the tantalum oxalic precursor from tantalum oxide involves a multi-step process to first render the inert oxide soluble and then complex it with oxalate ions.[1][2][3][4] The following protocol is a comprehensive description of the methodology.

Materials:

-

Tantalum (V) Oxide (Ta₂O₅)

-

Potassium Hydrogen Sulfate (KHSO₄)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Ammonia solution (NH₃)

-

Oxalic Acid (H₂C₂O₄)

-

Ammonium Oxalate ((NH₄)₂C₂O₄)

-

Deionized Water

Procedure:

-

Solubilization of Tantalum Oxide:

-

Dissolution of the Fused Mass:

-

Precipitation of Hydrated Tantalum Oxide:

-

Formation of the Tantalum Oxalic Precursor:

Experimental Workflow

The logical flow of the synthesis process is depicted in the following diagram.

References

Thermal Decomposition Behavior of Tantalum(V) Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of Tantalum(V) oxalate. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines established synthesis protocols with a theoretical examination of the thermal decomposition pathway, drawing parallels with well-documented metal oxalates. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in materials science, inorganic chemistry, and drug development involving tantalum compounds.

Introduction

Tantalum(V) oxalate is an important precursor material for the synthesis of various tantalum-based compounds, including tantalum pentoxide (Ta₂O₅) and tantalum carbide (TaC).[1] The controlled thermal decomposition of this organometallic compound is a critical step in producing materials with desired purity, particle size, and morphology. Tantalum pentoxide, in particular, is widely used in the fabrication of capacitors and optical coatings due to its high dielectric constant and refractive index. Understanding the thermal degradation pathway of the oxalate precursor is essential for optimizing these manufacturing processes.

This guide outlines the synthesis of a tantalum oxalate precursor and presents a detailed, albeit theoretical, analysis of its thermal decomposition. The experimental protocols for synthesis are based on documented methods, while the decomposition data is extrapolated from the known behavior of similar metal oxalates.

Synthesis of Tantalum(V) Oxalate Precursor

The synthesis of a stable, aqueous solution of tantalum oxalate is a key preliminary step for its use as a precursor. Two primary methods from the literature are summarized below.

Experimental Protocol 1: From Tantalum Pentoxide

This method describes the synthesis of a tantalum oxalic precursor from tantalum pentoxide.[1]

Materials:

-

Tantalum pentoxide (Ta₂O₅)

-

Potassium hydrogen sulfate (KHSO₄)

-

Sulfuric acid (H₂SO₄) solution

-

Ammonia (NH₃) solution

-

Oxalic acid (H₂C₂O₄)

-

Ammonium oxalate ((NH₄)₂C₂O₄)

Procedure:

-

Solubilize tantalum pentoxide by heating it with potassium hydrogen sulfate.

-

Dissolve the resulting fused mass in a sulfuric acid solution.

-

Neutralize the solution with ammonia to precipitate hydrated tantalum oxide (Ta₂O₅·nH₂O).

-

Separate the precipitate and wash it thoroughly.

-

Dissolve the hydrated tantalum oxide in an equimolar solution of oxalic acid and ammonium oxalate to obtain the tantalum oxalic precursor.

Experimental Protocol 2: From Tantalum Hydrate

This protocol focuses on producing a concentrated aqueous solution of tantalum oxalate from a freshly prepared tantalum hydrate.[2]

Materials:

-

Tantalum hydrate (Ta(OH)₅ or Ta₂O₅·nH₂O) filter cake

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

Procedure:

-

Admix dry oxalic acid dihydrate with the tantalum hydrate filter cake. The recommended ratio is approximately 2 parts by weight of oxalic acid dihydrate to 1 part of Ta₂O₅ present in the hydrate.[2]

-

Maintain the temperature below 70°C during the conversion to avoid rendering the tantalum hydrate refractory.[2]

-

Allow the resulting tantalum oxalate solution to equilibrate for several days, potentially with cooling to approximately 5°C to ensure the crystallization of any excess solid oxalic acid.[2]

-

Separate the clear tantalum oxalate solution from any undissolved solids.

Thermal Decomposition Analysis

The proposed decomposition pathway for a hydrated tantalum(V) oxalate complex, hypothetically denoted as Ta₂(C₂O₄)₅·nH₂O, is as follows:

-

Dehydration: Removal of water molecules.

-

Oxalate Decomposition: Decomposition of the anhydrous oxalate to form tantalum pentoxide.

Hypothetical Quantitative Decomposition Data

The following table summarizes the expected mass loss at each stage of the thermal decomposition of a hypothetical hydrated tantalum(V) oxalate. The exact temperatures and mass loss percentages would need to be determined experimentally.

| Decomposition Stage | Temperature Range (°C) | Proposed Reaction | Theoretical Mass Loss (%) |

| Dehydration | 100 - 250 | Ta₂(C₂O₄)₅·nH₂O → Ta₂(C₂O₄)₅ + nH₂O | Dependent on 'n' |

| Oxalate Decomposition | 250 - 500 | Ta₂(C₂O₄)₅ → Ta₂O₅ + 5CO + 5CO₂ | ~49.8% (for n=0) |

| Final Product | > 500 | Ta₂O₅ | Total Mass Loss Dependent on 'n' |

Note: The theoretical mass loss for the oxalate decomposition is calculated based on the molar masses of Ta₂(C₂O₄)₅ and Ta₂O₅.

Visualizing the Process

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of the tantalum oxalate precursor.

Caption: Workflow for the synthesis of tantalum(V) oxalate.

Proposed Thermal Decomposition Pathway

This diagram outlines the proposed signaling pathway for the thermal decomposition of tantalum(V) oxalate.

Caption: Proposed thermal decomposition pathway of tantalum(V) oxalate.

Conclusion

While direct and detailed experimental data on the thermal decomposition of tantalum(V) oxalate remains elusive in the surveyed literature, this guide provides a robust framework for its synthesis and a theoretically sound model of its thermal behavior. The provided experimental protocols offer a clear starting point for the preparation of this important precursor. The hypothetical decomposition pathway, supported by the known chemistry of other metal oxalates, suggests a multi-stage process involving dehydration followed by the decomposition of the oxalate to tantalum pentoxide with the evolution of carbon monoxide and carbon dioxide.

For professionals in materials science and drug development, this guide underscores the importance of empirical investigation. It is strongly recommended that researchers conduct their own thermogravimetric and differential scanning analyses to establish the precise decomposition temperatures and mass losses for their specific tantalum(V) oxalate precursors. Such data is critical for the controlled synthesis of high-purity tantalum-based materials.

References

- 1. PREPARATION OF TANTALUM CARBIDE FROM AN ORGANOMETALLIC PRECURSOR – ScienceOpen [scienceopen.com]

- 2. US3523128A - Production of concentrated aqueous tantalum oxalate solution - Google Patents [patents.google.com]

- 3. Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates - Analyst (RSC Publishing) [pubs.rsc.org]

Tantalum(5+) oxalate safety data sheet and handling precautions.

This guide provides a detailed overview of the safety data and handling precautions for Tantalum(5+) Oxalate, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical supplier information.

Chemical Identification and Physical Properties

This compound is an organometallic compound of tantalum. There appears to be some inconsistency in publicly available data regarding its precise molecular formula and weight. It is commonly listed with the CAS Number 31791-37-4.[1] The compound is generally described as a powder.[1][2] It is highly insoluble in water and is known to convert to tantalum oxide upon heating (calcination).[2]

| Property | Value | Source |

| CAS Number | 31791-37-4 | [1] |

| Appearance | Powder | [1][2] |

| Solubility in H2O | Insoluble | [2] |

| Melting Point | N/A | [1][2] |

| Boiling Point | N/A | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The available safety information indicates that it is harmful if swallowed, in contact with skin, or inhaled. It is also reported to cause skin and eye irritation, and may cause respiratory irritation.[2]

| Hazard Classification | GHS Codes |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1][2] H312: Harmful in contact with skin.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H332: Harmful if inhaled.[2] H335: May cause respiratory irritation.[2] |

| Hazard Codes | Xi (Irritant) |

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Ingestion | Do NOT induce vomiting. Rinse mouth. If the person is conscious, give plenty of water to drink. Seek immediate medical attention. |

| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Use in a well-ventilated area, preferably in a chemical fume hood, to avoid dust inhalation.[4]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Tight-sealing safety goggles.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective work clothing. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator for dusts.[4] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Workflow for Handling a this compound Spill:

Caption: Workflow for handling a this compound spill.

Disposal Considerations

Waste material should be disposed of in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant.[5] Do not allow the material to be released into the environment.[6]

References

Methodological & Application

Synthesis of High-Purity Tantalum Pentoxide from Tantalum(V) Oxalate Precursor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of high-purity tantalum pentoxide (Ta2O5) using Tantalum(V) oxalate as a precursor. This method offers a reliable route to produce Ta2O5 with controlled properties, which is of significant interest for applications in catalysis, electronic components, and as a biomaterial.

Introduction

Tantalum pentoxide (Ta2O5) is a white, inert inorganic compound with a high refractive index, low absorption, and a high dielectric constant, making it a valuable material for various advanced applications.[1] The use of a Tantalum(V) oxalate precursor for the synthesis of Ta2O5 provides a pathway to obtaining high-purity oxide upon thermal decomposition. The oxalate precursor route is advantageous for producing fine, homogeneous powders, which is crucial for the fabrication of advanced ceramic and electronic components. This method is particularly useful for creating co-precipitated tantalum-bearing compounds where a small particle size precursor is required for subsequent sintering processes.

Experimental Protocols

Preparation of Tantalum(V) Oxalate Precursor Solution

This protocol is adapted from analogous methods for preparing metal oxalate precursors and information on commercially available tantalum oxalate solutions.

Materials:

-

Hydrated Tantalum(V) Oxide (Ta2O5·nH2O)

-

Oxalic Acid (H2C2O4)

-

Ammonium Oxalate ((NH4)2C2O4)

-

Deionized Water

Procedure:

-

Prepare an equimolar aqueous solution of oxalic acid and ammonium oxalate.

-

Slowly add hydrated Tantalum(V) oxide to the oxalate solution while stirring continuously. The amount of hydrated tantalum oxide should be calculated to achieve the desired final concentration of tantalum in the solution.

-

Continue stirring the mixture until the hydrated tantalum oxide is completely dissolved, forming a clear Tantalum(V) oxalate solution. Commercially available solutions typically have a Ta2O5 content of 150 - 200 g per liter.

-

The resulting solution can be used directly for further processing or the precursor can be precipitated.

Thermal Decomposition of Tantalum(V) Oxalate to Tantalum Pentoxide

The following protocol outlines the calcination process to convert the Tantalum(V) oxalate precursor into Tantalum pentoxide. The specific temperatures are based on thermal analysis of analogous niobium oxalate compounds and general knowledge of metal oxalate decomposition.

Equipment:

-

Tube furnace with programmable temperature controller and gas flow capabilities

-

Ceramic crucible (e.g., alumina)

Procedure:

-

If a solid precursor is isolated, place a known amount of the dried Tantalum(V) oxalate powder into a ceramic crucible. If using the solution, carefully evaporate the water at a low temperature (e.g., 70-80°C) to obtain the solid precursor.

-

Place the crucible into the tube furnace.

-

Heat the furnace in an air or inert atmosphere (e.g., argon or nitrogen) according to the following temperature program, which is inferred from the decomposition of similar oxalate compounds:

-

Step 1 (Drying): Ramp up the temperature to 150-200°C at a rate of 5°C/min and hold for 1-2 hours to remove any residual water. The thermal decomposition of analogous ammonium niobium oxalate shows a dehydration step concluding around 145°C.[2][3]

-

Step 2 (Decomposition): Increase the temperature to 350-400°C at a rate of 5°C/min and hold for 2-4 hours. This stage is expected to involve the decomposition of the oxalate groups and the release of ammonia, carbon monoxide, and carbon dioxide. For ammonium niobium oxalate, the major decomposition of oxalate ligands occurs between 145°C and 330°C.[4]

-

Step 3 (Crystallization): Further increase the temperature to 600-900°C at a rate of 10°C/min and hold for 2-4 hours to ensure the complete formation of crystalline Ta2O5. The crystallization of amorphous niobium pentoxide from an oxalate precursor occurs at around 600°C.[5] Higher temperatures within this range generally lead to increased crystallinity.

-

-

Cool the furnace down to room temperature naturally.

-

The resulting white powder is high-purity Tantalum pentoxide.

Data Presentation

The following tables summarize the expected and reported properties of Tantalum pentoxide.

Table 1: Physical and Chemical Properties of Tantalum Pentoxide

| Property | Value | Reference |

| Chemical Formula | Ta2O5 | [1] |

| Molar Mass | 441.893 g/mol | [1] |

| Appearance | White, odorless powder | [1] |

| Density | β-Ta2O5 = 8.18 g/cm³α-Ta2O5 = 8.37 g/cm³ | [1] |

| Melting Point | 1,872 °C | [1] |

| Solubility | Insoluble in water and most acids; reacts with HF | [1] |

| Band Gap | 3.8–5.3 eV | [1] |

| Dielectric Constant | ~25 (can be higher) | [1] |

| Refractive Index (nD) | 2.275 | [1] |

Table 2: Example Calcination Parameters and Resulting Properties (Inferred from Analogous Systems)

| Precursor | Calcination Temperature (°C) | Atmosphere | Resulting Material | Key Observations | Reference |

| Ammonium Niobium Oxalate | 600 | Argon | Orthorhombic Nb2O5 | Crystallization from amorphous phase | [5] |

| Ammonium Niobium Oxalate | >330 | Air | Nb2O5 | Final decomposition of oxalate ligands | [4] |

| Ammonium Niobium Oxalate | 900 | Argon | Monoclinic Nb2O5 | Phase transformation from orthorhombic | [5] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Ta2O5 synthesis.

Logical Relationships in Thermal Decomposition

Caption: Thermal decomposition pathway.

References

Application Notes and Protocols for the Synthesis of Mixed-Metal Oxides Using Tantalum(V) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of mixed-metal oxides is a cornerstone of modern materials science, with applications spanning catalysis, electronics, and pharmaceutical development. The oxalate precursor method offers a versatile and efficient route to produce high-purity, homogeneous mixed-metal oxides at lower temperatures compared to traditional ceramic techniques.[1] This method relies on the thermal decomposition of well-defined heterometallic oxalate complexes, which ensures atomic-level mixing of the constituent metals, leading to uniform final products.[1] Tantalum(V) oxalate is a key precursor in this process, facilitating the formation of a wide range of tantalumbased mixed-metal oxides. This document provides detailed application notes and experimental protocols for the synthesis of various mixed-metal oxides utilizing tantalum(V) oxalate.

General Principles

The synthesis strategy involves two primary stages:

-

Formation of a Heterometallic Tantalum Oxalate Precursor: An aqueous solution containing an (oxalato)tantalate(V) complex anion is reacted with a salt of a second metal (e.g., Fe, Co, Ni) to precipitate a heterometallic oxalate complex.[2][3] The stoichiometry of the final mixed-metal oxide is controlled at this stage by the ratio of the metal precursors.

-

Thermal Decomposition: The isolated and dried heterometallic oxalate precursor is subjected to controlled heating (calcination) in a furnace. The organic oxalate ligands decompose, leaving behind the desired mixed-metal oxide. The temperature and atmosphere of the calcination step are critical parameters that influence the crystallinity, particle size, and phase purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of Iron Tantalate (FeTaO₄)

This protocol is based on the synthesis of a novel heterometallic oxalate-based compound, [Fe(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O, and its subsequent thermal decomposition.[2]

Materials:

-

Tantalum(V) ethoxide (Ta(OC₂H₅)₅)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

1,10-Phenanthroline (phen)

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of the (Oxalato)tantalate(V) Solution:

-

A detailed procedure for the preparation of the (oxalato)tantalate(V) aqueous solution from tantalum hydroxide is outlined in various patents and can be adapted.[4] A common method involves the reaction of tantalum hydroxide with oxalic acid.

-

Alternatively, a solution can be prepared by reacting tantalum(V) ethoxide with oxalic acid in an aqueous ethanol mixture. The exact stoichiometry and reaction conditions may require optimization.

-

-

Synthesis of the [Fe(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O Precursor:

-

An aqueous solution of the (oxalato)tantalate(V) complex is prepared.

-

In a separate vessel, an aqueous solution of iron(II) chloride is treated with a threefold molar excess of 1,10-phenanthroline to form the [Fe(phen)₃]²⁺ complex.

-

The solution containing the [Fe(phen)₃]²⁺ complex is then added to the (oxalato)tantalate(V) solution.

-

The resulting mixture, containing ethanol, will lead to the formation of the [Ta(OC₂H₅)(C₂O₄)₃]²⁻ anion and the precipitation of the desired heterometallic complex.[2]

-

The precipitate is collected by filtration, washed with deionized water and ethanol, and dried in air.

-

-

Thermal Decomposition to FeTaO₄:

-

The dried [Fe(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O precursor is placed in a ceramic crucible.

-

The crucible is placed in a programmable furnace.

-

The sample is heated in air to a target temperature of 800 °C, 1000 °C, or 1200 °C and held at that temperature for a specified duration (e.g., 4-8 hours) to ensure complete decomposition and crystallization.[2]

-

The furnace is then allowed to cool to room temperature, and the resulting FeTaO₄ powder is collected.

-

Protocol 2: Synthesis of Cobalt Tantalate (CoTa₂O₆ and Co₄Ta₂O₉)

This protocol follows a similar route to Protocol 1, substituting iron with cobalt.[2]

Materials:

-

Tantalum(V) ethoxide (Ta(OC₂H₅)₅)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

1,10-Phenanthroline (phen)

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of the (Oxalato)tantalate(V) Solution:

-

Follow the procedure as described in Protocol 1, Step 1.

-

-

Synthesis of the [Co(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O Precursor:

-

This step is analogous to Protocol 1, Step 2, using cobalt(II) chloride instead of iron(II) chloride.

-

-

Thermal Decomposition to CoTa₂O₆ and Co₄Ta₂O₉:

-

The dried [Co(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O precursor is placed in a ceramic crucible.

-

The sample is heated in a furnace in an air atmosphere.

-

Heating to 1000 °C results in the formation of a mixture of Co₄Ta₂O₉ and CoTa₂O₆.[2] The holding time at the peak temperature should be sufficient for complete decomposition (e.g., 4-8 hours).

-

After cooling, the mixed-phase cobalt tantalate powder is collected.

-

Protocol 3: Synthesis of Nickel Tantalate (NiTa₂O₆)

This protocol utilizes a nickel(II) phenanthroline complex to precipitate an (oxalato)tantalate(V) anion.[3][5]

Materials:

-

Tantalum(V) source (e.g., Tantalum hydroxide)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

1,10-Phenanthroline (phen)

-

Deionized water

Procedure:

-

Preparation of the (Oxalato)tantalate(V) Solution:

-

Prepare the solution as described in Protocol 1, Step 1.

-

-

Synthesis of the Nickel-Tantalum Oxalate Precursor:

-

An aqueous solution of nickel(II) nitrate is treated with a threefold molar excess of 1,10-phenanthroline.

-

This solution is then combined with the (oxalato)tantalate(V) solution to precipitate a nickel-tantalum oxalate complex, such as [Ni(phen)₃][Ta(OH)(C₂O₄)₃]·8H₂O or [Ni(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O, depending on the solvent system.[3]

-

The precipitate is filtered, washed, and dried.

-

-

Thermal Decomposition to NiTa₂O₆:

-

The dried precursor is calcined in a furnace in air.

-

The specific temperature for the formation of pure NiTa₂O₆ should be determined by thermal analysis (TGA/DTA) of the precursor but is typically in the range of 800-1000 °C.[5]

-

After calcination and cooling, the NiTa₂O₆ powder is obtained.

-

Data Presentation

Table 1: Summary of Mixed-Metal Oxides Synthesized via Tantalum(V) Oxalate Precursors

| Target Mixed-Metal Oxide | Precursor Complex | Calcination Temperature (°C) | Resulting Phases | Reference |

| FeTaO₄ | [Fe(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O | 800, 1000, 1200 | FeTaO₄ | [2] |

| CoTa₂O₆ / Co₄Ta₂O₉ | [Co(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O | 1000 | CoTa₂O₆ and Co₄Ta₂O₉ | [2] |

| NiTa₂O₆ | e.g., [Ni(phen)₃][Ta(OH)(C₂O₄)₃]·8H₂O | Not specified, typically 800-1000 | NiTa₂O₆ | [3][5] |

Visualizations

Caption: General workflow for the synthesis of mixed-metal oxides.

Caption: Thermal decomposition pathway of the heterometallic oxalate precursor.

Characterization

The synthesized mixed-metal oxides should be thoroughly characterized to confirm their phase, purity, morphology, and thermal properties.

-

Powder X-ray Diffraction (XRD): To identify the crystalline phases present in the final product and to determine the average crystallite size.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the synthesized oxide powders.

-

Thermogravimetric and Differential Thermal Analysis (TGA/DTA): To study the thermal decomposition behavior of the precursor complexes and to determine the optimal calcination temperatures.[2]

-

Infrared (IR) Spectroscopy: To confirm the presence of characteristic metal-oxygen bonds in the final oxide and to verify the complete removal of oxalate ligands.[2]

Applications

The mixed-metal oxides synthesized via this method have potential applications in various fields:

-

Catalysis: The high surface area and controlled composition of these materials make them promising candidates for catalytic applications.

-

Electroceramics: Tantalum-based oxides are widely used in the fabrication of capacitors, resonators, and other electronic components.[6]

-

Drug Development and Biomedical Applications: Tantalum oxide nanoparticles are being investigated as biocompatible contrast agents for medical imaging.[7] The ability to create mixed-metal oxides with tailored properties could open up new avenues for drug delivery systems and therapeutic agents.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Tantalum ethoxide is moisture-sensitive and should be handled under an inert atmosphere.

-

The thermal decomposition of oxalate precursors releases carbon monoxide and carbon dioxide. The calcination process should be carried out in a well-ventilated furnace or under a fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. New Fe–Ta and Co–Ta oxalate complexes: structural characterization and thermal behaviour – formation of mixed-metal oxides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A series of compounds containing various (oxalato)tantalate(v) complex anions – synthesis, properties and the mixed-metal oxide formation via thermal decomposition - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. US3523128A - Production of concentrated aqueous tantalum oxalate solution - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Tantalum and Niobium Oxalates for Electroceramics | TANiOBIS GmbH [taniobis.com]

- 7. Surfactant-free tantalum oxide nanoparticles: synthesis, colloidal properties, and application as a contrast agent for computed tomography - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Sol-Gel Synthesis of Tantalum (V) Oxide via Tantalum(V) Oxalate Precursor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tantalum(V) oxide (Ta₂O₅) materials using a sol-gel method based on a tantalum(V) oxalate precursor. This approach offers an alternative to the more common alkoxide-based routes and is particularly useful for aqueous systems. The resulting tantalum oxide materials have significant potential in biomedical applications, including the development of biocompatible coatings for medical implants, drug delivery platforms, and radiopaque contrast agents.

Overview of the Tantalum(V) Oxalate Sol-Gel Process

The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the conversion of a precursor solution (the "sol") into a solid, three-dimensional network (the "gel"). This gel can then be further processed to yield dense ceramics, porous materials, or thin films.

The use of a tantalum(V) oxalate precursor offers several advantages, including the use of water as a solvent, which can be beneficial for biological applications, and potentially greater stability of the precursor solution compared to highly reactive alkoxides. The overall process can be divided into four main stages:

-

Preparation of the Tantalum(V) Oxalate Precursor Solution: Synthesis of a water-soluble tantalum oxalate complex from a tantalum source such as tantalum pentoxide (Ta₂O₅) or tantalic acid (Ta(OH)₅).

-

Sol Formation and Gelation: Hydrolysis and condensation of the tantalum oxalate precursor in an aqueous medium to form a sol, which subsequently undergoes gelation to form a semi-solid network.

-

Aging of the Gel: Strengthening of the gel network through further condensation reactions.

-

Drying and Calcination: Removal of the solvent from the gel to produce a dried tantalum oxide material, which can then be heat-treated (calcined) to achieve the desired crystalline phase and density.

Experimental Protocols

Protocol 1: Preparation of Tantalum(V) Oxalate Precursor Solution from Tantalic Acid

This protocol describes the synthesis of a stable, aqueous tantalum(V) oxalate precursor solution from tantalic acid.

Materials:

-

Tantalic acid (Ta(OH)₅)

-

Oxalic acid dihydrate ((COOH)₂·2H₂O)

-

Deionized water

-

Magnetic stirrer with heating plate

-

Beakers and other standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Mixing of Reactants: In a beaker, add tantalic acid to a solution of oxalic acid in deionized water. A typical molar ratio of oxalic acid to tantalum ions is between 20:1 and 60:1 to ensure complete dissolution and complexation.[1]

-

Dissolution: Heat the mixture to approximately 60°C while stirring continuously.[1] The tantalic acid will gradually dissolve as it reacts with the oxalic acid to form a clear, water-soluble tantalum oxalate complex.

-

Filtration: Once the solution is clear, allow it to cool to room temperature. Filter the solution to remove any unreacted solids or impurities.

-

Characterization and Storage: The concentration of tantalum in the resulting precursor solution can be determined using inductively coupled plasma (ICP) spectroscopy. The solution is stable and can be stored for further use in the sol-gel synthesis.

Protocol 2: Sol-Gel Synthesis of Tantalum(V) Oxide Nanoparticles

This protocol outlines the steps for the hydrolysis and condensation of the tantalum(V) oxalate precursor to form a tantalum oxide gel, which can then be processed into nanoparticles.

Materials:

-

Tantalum(V) oxalate precursor solution (from Protocol 2.1)

-

Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

-

Deionized water

-

Ethanol (optional, for controlling hydrolysis rate)

-

Magnetic stirrer

-

Drying oven

-

Tube furnace for calcination

Procedure:

-

Hydrolysis:

-

Place a known volume of the tantalum(V) oxalate precursor solution in a beaker and dilute with deionized water. The final concentration of the tantalum precursor will influence the particle size of the resulting oxide.

-

Slowly add a dilute solution of ammonium hydroxide dropwise to the stirred precursor solution to initiate hydrolysis. The pH of the solution should be carefully monitored and adjusted to control the rate of hydrolysis and condensation. A neutral or slightly basic pH is generally favored for promoting gelation.

-

-

Gelation:

-

Continue stirring the solution at room temperature. As hydrolysis and condensation proceed, the viscosity of the sol will increase until a gel point is reached, where the solution becomes a semi-solid gel. The time required for gelation can range from minutes to several hours, depending on the concentration, temperature, and pH.

-

-

Aging:

-

Cover the gel and let it age at room temperature for 24-48 hours. During aging, the gel network strengthens through further condensation reactions, and shrinkage of the gel may be observed as solvent is expelled from the pores (syneresis).

-

-

Drying:

-

Carefully transfer the aged gel to a drying oven. Dry the gel at a low temperature (e.g., 60-80°C) for several hours to remove the solvent. Slow drying is crucial to minimize cracking of the gel.

-

-

Calcination:

-

Place the dried gel in a crucible and transfer it to a tube furnace.

-

Heat the material to a temperature between 500°C and 800°C in air. The calcination temperature and duration will determine the crystallinity and phase of the final tantalum oxide nanoparticles. A typical calcination program would involve a ramp rate of 2-5°C/min and a hold time of 2-4 hours at the target temperature.

-

After calcination, allow the furnace to cool down to room temperature before retrieving the tantalum oxide nanoparticle powder.

-

Data Presentation

Table 1: Key Parameters for Tantalum(V) Oxalate Precursor Preparation

| Parameter | Value/Range | Reference |

| Starting Material | Tantalic Acid (Ta(OH)₅) | [1] |

| Complexing Agent | Oxalic Acid Dihydrate | [1] |

| Molar Ratio (Oxalic Acid:Ta) | 20:1 to 60:1 | [1] |

| Solvent | Deionized Water | [1] |

| Reaction Temperature | 60°C | [1] |

Table 2: General Parameters for Sol-Gel Synthesis and Processing

| Stage | Parameter | Typical Range | Notes |

| Hydrolysis/Gelation | Precursor Concentration | 0.1 - 1.0 M | Affects gelation time and particle size. |

| pH | 6 - 9 | Controlled by addition of a base (e.g., NH₄OH). | |

| Temperature | Room Temperature | Higher temperatures can accelerate gelation. | |

| Aging | Time | 24 - 48 hours | Allows for strengthening of the gel network. |

| Temperature | Room Temperature | ||

| Drying | Temperature | 60 - 100°C | Slow drying is essential to prevent cracking. |

| Calcination | Temperature | 500 - 800°C | Determines the final crystalline phase of Ta₂O₅. |

| Atmosphere | Air |

Visualization of Experimental Workflow

Caption: Workflow for the sol-gel synthesis of Ta₂O₅ nanoparticles.

Applications in Drug Development

Tantalum oxide materials synthesized via this sol-gel method are promising candidates for various applications in the field of drug development and medicine due to their excellent biocompatibility, chemical inertness, and high atomic number (which makes them radiopaque).

-

Biocompatible Coatings: The tantalum oxalate precursor can be used to deposit thin films of tantalum oxide on the surface of medical implants (e.g., orthopedic or dental implants). These coatings can improve the biocompatibility of the implant, reduce ion leaching from metallic substrates, and enhance osseointegration.

-

Drug Delivery Systems: The porous nature of sol-gel derived tantalum oxide can be exploited for drug delivery applications. Mesoporous tantalum oxide nanoparticles can be loaded with therapeutic agents, such as chemotherapy drugs, and potentially targeted to specific sites in the body. The drug release can be tuned by modifying the pore size and surface chemistry of the nanoparticles. For instance, doxorubicin-loaded mesoporous tantalum oxide nanoparticles have been investigated for synergistic chemoradiotherapy.[2]

-

Radiopaque Formulations: Tantalum's high atomic number makes it an excellent X-ray contrast agent. Tantalum oxide nanoparticles can be incorporated into drug delivery vehicles, such as polymer-based nanoparticles (e.g., PLGA) or mesoporous silica nanoparticles, to render them visible under X-ray imaging.[3] This allows for the non-invasive tracking of the drug delivery system in vivo, which is crucial for monitoring the biodistribution and target accumulation of the therapeutic agent.

Caption: Applications of sol-gel derived Ta₂O₅ in drug development.

References

- 1. CN1315733C - Preparation method of stable water-soluble niobium and tantalum precursor and application thereof - Google Patents [patents.google.com]

- 2. Drug-Loaded Mesoporous Tantalum Oxide Nanoparticles for Enhanced Synergetic Chemoradiotherapy with Reduced Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tantalum oxide nanoparticles as versatile contrast agents for X-ray computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tantalum(5+) Oxalate in Heterogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of Tantalum(5+) oxalate in the field of heterogeneous catalysis. While this compound is not typically used directly as a catalyst, it serves as a critical precursor for the synthesis of highly active and stable tantalum-based catalysts, primarily tantalum(V) oxide (Ta₂O₅). Its water solubility allows for the precise, atomic-level mixing of tantalum with other metal ions, enabling the creation of complex and efficient catalytic materials.

These catalysts are particularly effective in acid-catalyzed reactions, such as the dehydration of biomass-derived saccharides to produce valuable platform chemicals like 5-hydroxymethylfurfural (HMF) and furfural.

Application Note 1: Tantalum(V) Oxide Catalysts for Biomass Conversion

Introduction

Tantalum(V) oxide (Ta₂O₅), synthesized from this compound, is a robust solid acid catalyst with significant potential in the sustainable production of chemicals from renewable biomass resources. Its high stability and water tolerance make it an excellent candidate for heterogeneous catalysis in aqueous environments, which are common in biomass processing. One of the most promising applications is the dehydration of fructose and glucose to 5-hydroxymethylfurfural (HMF), a key intermediate in the production of biofuels and bio-based polymers.

Catalytic Performance

Ta₂O₅-based catalysts exhibit excellent performance in the conversion of saccharides. The catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites on the surface of the tantalum oxide. The following table summarizes the performance of a modified tantalum hydroxide catalyst, which is analogous to the catalysts that can be produced from a tantalum oxalate precursor, in the dehydration of fructose to HMF.

Table 1: Performance of Tantalum-Based Catalyst in Fructose Dehydration